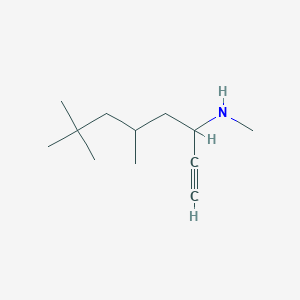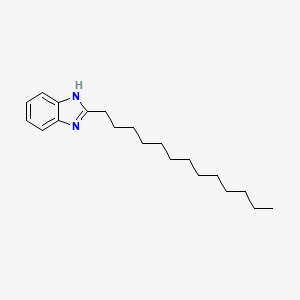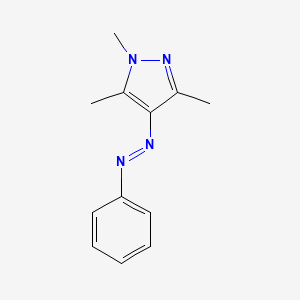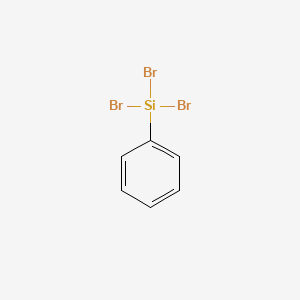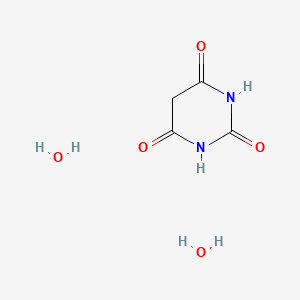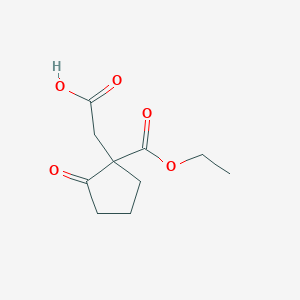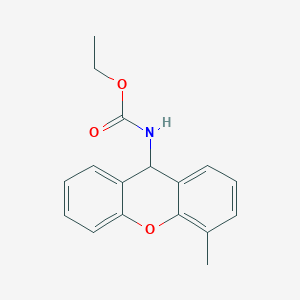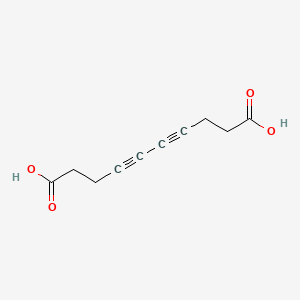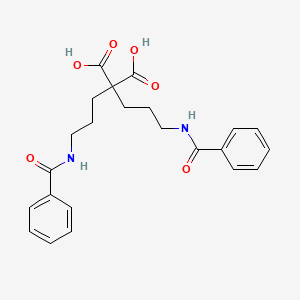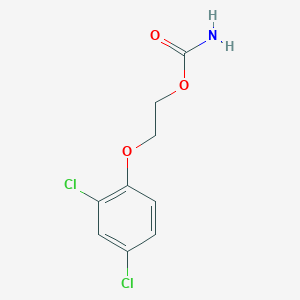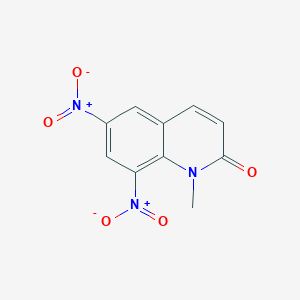
2(1H)-Quinolinone, 1-methyl-6,8-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of two nitro groups at the 6 and 8 positions and a methyl group at the 1 position on the quinolinone ring. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- typically involves the nitration of 1-methylquinolin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and reaction progress.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 1-methyl-6,8-diaminoquinolin-2(1H)-one.
Substitution: Nucleophilic substitution can lead to a variety of derivatives depending on the nucleophile used.
科学研究应用
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- involves its interaction with biological targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions within biological systems, leading to the generation of reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
1-Methyl-3,6,8-trinitro-2-quinolone: Exhibits unusual reactivity favoring region-selective cine-substitutions.
1-Methyl-3,6-dinitro-2-quinolone: Does not undergo reactions under the same conditions as 1-methyl-3,6,8-trinitro-2-quinolone.
Uniqueness
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two nitro groups at the 6 and 8 positions enhances its reactivity and potential for diverse chemical transformations.
属性
CAS 编号 |
13974-48-6 |
|---|---|
分子式 |
C10H7N3O5 |
分子量 |
249.18 g/mol |
IUPAC 名称 |
1-methyl-6,8-dinitroquinolin-2-one |
InChI |
InChI=1S/C10H7N3O5/c1-11-9(14)3-2-6-4-7(12(15)16)5-8(10(6)11)13(17)18/h2-5H,1H3 |
InChI 键 |
NOUOQLSZSCCTJK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=CC2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



